![molecular formula C15H16N2O2S B2731831 N-(2-(2-methylthiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide CAS No. 1795420-30-2](/img/structure/B2731831.png)
N-(2-(2-methylthiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide
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Description
“N-(2-(2-methylthiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Derivative Syntheses : Research by Bacchi et al. (2005) explored the synthesis of tetrahydrofuran, dioxolane, and oxazoline derivatives using catalytic oxidative carbonylation conditions. This process yields a variety of heterocyclic derivatives, including those similar to N-(2-(2-methylthiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide (Bacchi et al., 2005).
Copper-Catalyzed Intramolecular Cyclization : A study by Kumar et al. (2012) demonstrated the efficient synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization, which is relevant for synthesizing compounds like this compound (Kumar et al., 2012).
Lawesson's Reagent-mediated Chemoselective Thionation-Cyclization : Kumar et al. (2013) also reported an efficient method to synthesize thiazoles via one-step chemoselective thionation-cyclization, which is a significant process for compounds like this compound (Kumar et al., 2013).
Biological and Pharmacological Activities
Antitumor Properties : Stevens et al. (1984) investigated the synthesis of imidazotetrazines, which have shown curative activity against leukemia. The structure and reactivity of these compounds contribute to understanding the antitumor properties of related molecules like this compound (Stevens et al., 1984).
Diuretic Activity : Yar and Ansari (2009) conducted research on N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, revealing potential diuretic activity. This research provides insight into the possible diuretic properties of similar compounds like this compound (Yar & Ansari, 2009).
Antimicrobial Activities : Babu et al. (2013) synthesized N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives, showing significant antimicrobial activities. This suggests a potential antimicrobial application for structurally similar compounds like this compound (Babu et al., 2013).
Anti-Influenza Virus Activity : Apaydın et al. (2021) designed and synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides with significant activity against influenza A/H3N2 virus. This indicates potential antiviral capabilities for related compounds (Apaydın et al., 2021).
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-16-14(9-20-10)12-4-2-3-5-13(12)17-15(18)11-6-7-19-8-11/h2-5,9,11H,6-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQLYQAQRGPBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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